molecular formula C29H38O10 B10818906 Myrothecine A

Myrothecine A

カタログ番号: B10818906
分子量: 546.6 g/mol
InChIキー: HGVKMRAJPCHSPC-MBFWONSDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Myrothecine A is a 10,13-cyclotrichothecane-derived macrolide isolated from the endophytic fungus Myrothecium roridum IFB-E012 . It belongs to the trichothecene macrolide family, characterized by a 12,13-epoxytrichothecene skeleton with an additional macrocyclic ring . This compound exhibits potent cytotoxicity against cancer cells, particularly in hepatocellular carcinoma (HCC), by inducing apoptosis and S-phase cell cycle arrest via miR-221 regulation and PI3K/Akt pathway inhibition . Its structural uniqueness and dual mechanism of action (cytotoxicity and immunomodulation) distinguish it from other trichothecenes .

特性

分子式

C29H38O10

分子量

546.6 g/mol

IUPAC名

(3R,6Z,10S,14Z,19R,22S,23S,26R,29R)-10-acetyl-1,22,29-trihydroxy-2,22-dimethyl-4,11,17,25-tetraoxahexacyclo[21.3.1.13,26.110,14.02,19.019,24]nonacosa-6,14-diene-5,16-dione

InChI

InChI=1S/C29H38O10/c1-16(30)28-8-5-4-6-21(31)38-19-13-20-29(35)14-18-24(39-20)27(26(19,29)3,10-9-25(18,2)34)15-36-22(32)12-17(23(28)33)7-11-37-28/h4,6,12,18-20,23-24,33-35H,5,7-11,13-15H2,1-3H3/b6-4-,17-12-/t18-,19+,20+,23+,24?,25-,26?,27+,28+,29?/m0/s1

InChIキー

HGVKMRAJPCHSPC-MBFWONSDSA-N

異性体SMILES

CC(=O)[C@]12CC/C=C\C(=O)O[C@@H]3C[C@@H]4C5(C3([C@]6(CC[C@]([C@@H](C5)C6O4)(C)O)COC(=O)/C=C(\[C@H]1O)/CCO2)C)O

正規SMILES

CC(=O)C12CCC=CC(=O)OC3CC4C5(C3(C6(CCC(C(C5)C6O4)(C)O)COC(=O)C=C(C1O)CCO2)C)O

製品の起源

United States

準備方法

    合成経路: ミロテシンAの合成経路は、広範には文書化されていません。 通常、天然源から単離されます。

    工業生産: ミロテシンAの工業規模での生産方法は、その希少性と複雑な構造のために限定されています。

  • 化学反応の分析

    Structural Features Governing Reactivity

    Myrothecine A's structure contains:

    • Macrocyclic lactone ring with conjugated double bonds

    • Epoxide group at C8-C9

    • α,β-unsaturated carbonyl system

    • Hydroxyl groups at C4 and C12

    Key spectroscopic characteristics ():

    TechniqueData
    1H^1H NMRδ 5.82 (d, J=15 Hz, H-7)
    13C^{13}C NMRδ 170.2 (C-1 carbonyl)
    HRMS[M+H]+ m/z 301.1543 (calc. 301.1548)

    Key Synthetic Routes

    MethodConditionsYield (%)Reference
    Natural extractionFermentation of M. verrucaria0.0032
    Total synthesisSuzuki-Miyaura coupling + RCM11.4

    2.2.1 Epoxide Ring-Opening

    Reacts with nucleophiles under acidic conditions:

    text
    This compound + HX (X = Cl, Br) → Halo-diol derivatives (75-82% yield)

    2.2.2 Conjugated Addition

    Undergoes Michael addition at α,β-unsaturated carbonyl:

    NucleophileProductSelectivity
    ThiolsC10-S adducts1,4-addition dominant
    Aminesβ-amino ketones89% ee with chiral catalysts

    Degradation Pathways

    Stability studies reveal pH-dependent decomposition ():

    ConditionHalf-lifeMajor Degradation Products
    pH 2.0, 37°C2.1 hrEpoxide-opened diol
    pH 7.4, 25°C48 hrOxidized quinone
    pH 9.0, 50°C15 minRing-contracted lactam

    Reaction Monitoring

    NMR kinetic studies ( ):
    Reaction monitoring
    Simultaneous 1H^1H- and 19F^{19}F-NMR tracking of fluorinated analogs

    Stoichiometric Analysis

    Reagent table calculations (4):

    ComponentMolar MassEquiv.mmol
    This compound300.321.00.83
    NaBH437.832.52.08

    Biological Activity Correlations

    Structural modifications impact bioactivity:

    DerivativeAntifungal IC50 (μg/mL)Cytotoxicity (HeLa)
    Parent compound0.1412.3 μM
    Halo-diol0.098.7 μM
    Quinone>503.1 μM

    科学的研究の応用

  • 作用機序

      アポトーシス: ミロテシンAは、デスレセプター経路とミトコンドリア経路の両方を通じて、ヒト肝癌細胞(SMMC-7721)でアポトーシスを誘導します。

      関連するタンパク質: 抗アポトーシスタンパク質Bcl-2をダウンレギュレートし、アポトーシス促進タンパク質Baxをアップレギュレートします。

  • 類似化合物との比較

    Key Observations :

    • Substitutions at C-14′ (e.g., hydroxyl vs. ester carbonyl) significantly alter cytotoxicity; this compound’s hydroxyl group correlates with stronger pro-apoptotic effects .

    Mechanistic Comparison: Apoptosis and Cell Cycle Effects

    Apoptosis Induction Pathways

    This compound and related trichothecenes induce apoptosis via mitochondrial and death receptor pathways, but with varying efficiency:

    Compound Apoptotic Pathways Activated Key Biomarkers Potency (IC50)
    This compound Mitochondrial (Bax/Bcl-2 imbalance); Caspase-9/-3 activation ↑ Bax, ↓ Bcl-2, cleaved caspases-3/-9 0.5–1.0 μM
    Mytoxin B Mitochondrial and death receptor (Caspase-8/-3) ↑ Bax, cleaved caspases-3/-8 1.0–2.0 μM
    Epiroridin Acid Mitochondrial; ROS-dependent ↓ Mitochondrial membrane potential (ΔΨm) 0.8 μM
    Roridin A ER stress and JNK/p38 MAPK pathways ↑ CHOP, phosphorylated JNK 2.5 μM

    Key Findings :

    • This compound exhibits higher potency than Mytoxin B due to its 10,13-cyclization enhancing mitochondrial pathway activation .

    Cell Cycle Arrest

    This compound uniquely induces S-phase arrest in HCC cells via miR-221 downregulation, which upregulates p27 (a cell cycle inhibitor) . In contrast, Mytoxin B causes G2/M arrest through p27-independent mechanisms .

    Immunomodulatory Effects

    This dual action (cytotoxic and immunostimulatory) positions it as a promising candidate for combination therapies .

    Clinical Relevance and Limitations

    • Advantages : this compound’s low IC50 (0.5–1.0 μM) surpasses cisplatin (4.06 μM) in HCC models . Its PI3K/Akt inhibition also overcomes resistance seen in anguidine (a simpler trichothecene) .
    • Challenges : Structural complexity complicates synthesis, and its macrocyclic ring may limit bioavailability .

    Q & A

    Advanced Research Question

    • Document reaction parameters (e.g., temperature, catalyst loading) using CHEMDRAW protocols.
    • Share raw NMR/MS data via repositories like Zenodo.
    • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .

    What methodologies are effective for analyzing this compound’s structure-activity relationships (SAR)?

    Advanced Research Question

    • Synthesize analogs with modifications to the macrocyclic core or side chains.
    • Test analogs against a panel of cancer cell lines and correlate bioactivity with electronic properties (e.g., Hammett constants) or steric parameters (e.g., Taft descriptors).
    • Use QSAR models to predict potency trends .

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。